Cas no 2229121-72-4 (3-(difluoromethyl)-1-methyl-4-(oxiran-2-yl)-1H-pyrazole)
3-(difluoromethyl)-1-methyl-4-(oxiran-2-yl)-1H-pyrazole Chemical and Physical Properties
Names and Identifiers
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- 3-(difluoromethyl)-1-methyl-4-(oxiran-2-yl)-1H-pyrazole
- 2229121-72-4
- EN300-1969746
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- Inchi: 1S/C7H8F2N2O/c1-11-2-4(5-3-12-5)6(10-11)7(8)9/h2,5,7H,3H2,1H3
- InChI Key: IEGMHRQNSONTPF-UHFFFAOYSA-N
- SMILES: FC(C1C(=CN(C)N=1)C1CO1)F
Computed Properties
- Exact Mass: 174.06046921g/mol
- Monoisotopic Mass: 174.06046921g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 4
- Heavy Atom Count: 12
- Rotatable Bond Count: 2
- Complexity: 179
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 1
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 0.3
- Topological Polar Surface Area: 30.4Ų
3-(difluoromethyl)-1-methyl-4-(oxiran-2-yl)-1H-pyrazole Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-1969746-0.05g |
3-(difluoromethyl)-1-methyl-4-(oxiran-2-yl)-1H-pyrazole |
2229121-72-4 | 0.05g |
$768.0 | 2023-09-16 | ||
| Enamine | EN300-1969746-0.1g |
3-(difluoromethyl)-1-methyl-4-(oxiran-2-yl)-1H-pyrazole |
2229121-72-4 | 0.1g |
$804.0 | 2023-09-16 | ||
| Enamine | EN300-1969746-0.25g |
3-(difluoromethyl)-1-methyl-4-(oxiran-2-yl)-1H-pyrazole |
2229121-72-4 | 0.25g |
$840.0 | 2023-09-16 | ||
| Enamine | EN300-1969746-0.5g |
3-(difluoromethyl)-1-methyl-4-(oxiran-2-yl)-1H-pyrazole |
2229121-72-4 | 0.5g |
$877.0 | 2023-09-16 | ||
| Enamine | EN300-1969746-1.0g |
3-(difluoromethyl)-1-methyl-4-(oxiran-2-yl)-1H-pyrazole |
2229121-72-4 | 1g |
$1070.0 | 2023-05-31 | ||
| Enamine | EN300-1969746-2.5g |
3-(difluoromethyl)-1-methyl-4-(oxiran-2-yl)-1H-pyrazole |
2229121-72-4 | 2.5g |
$1791.0 | 2023-09-16 | ||
| Enamine | EN300-1969746-5.0g |
3-(difluoromethyl)-1-methyl-4-(oxiran-2-yl)-1H-pyrazole |
2229121-72-4 | 5g |
$3105.0 | 2023-05-31 | ||
| Enamine | EN300-1969746-10.0g |
3-(difluoromethyl)-1-methyl-4-(oxiran-2-yl)-1H-pyrazole |
2229121-72-4 | 10g |
$4606.0 | 2023-05-31 | ||
| Enamine | EN300-1969746-1g |
3-(difluoromethyl)-1-methyl-4-(oxiran-2-yl)-1H-pyrazole |
2229121-72-4 | 1g |
$914.0 | 2023-09-16 | ||
| Enamine | EN300-1969746-5g |
3-(difluoromethyl)-1-methyl-4-(oxiran-2-yl)-1H-pyrazole |
2229121-72-4 | 5g |
$2650.0 | 2023-09-16 |
3-(difluoromethyl)-1-methyl-4-(oxiran-2-yl)-1H-pyrazole Related Literature
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1. An amorphous lanthanum–iridium solid solution with an open structure for efficient water splitting†Wei Sun,Chenglong Ma,Xinlong Tian,Jianjun Liao,Ji Yang,Chengjun Ge,Weiwei Huang J. Mater. Chem. A, 2020,8, 12518-12525
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Benjamin Gabriel Poulson,Kacper Szczepski,Joanna Izabela Lachowicz,Lukasz Jaremko,Abdul-Hamid Emwas,Mariusz Jaremko RSC Adv., 2020,10, 215-227
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3. An all-solid-state imprinted polymer-based potentiometric sensor for determination of bisphenol S†Rongning Liang,Tanji Yin,Ruiqing Yao,Wei Qin RSC Adv., 2016,6, 73308-73312
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Tanya Ostapenko,Peter J. Collings,Samuel N. Sprunt,J. T. Gleeson Soft Matter, 2013,9, 9487-9498
Additional information on 3-(difluoromethyl)-1-methyl-4-(oxiran-2-yl)-1H-pyrazole
3-(difluoromethyl)-1-methyl-4-(oxiran-2-yl)-1H-pyrazole: An Emerging Compound in Medicinal Chemistry
3-(difluoromethyl)-1-methyl-4-(oxiran-2-yl)-1H-pyrazole (CAS No. 2229121-72-4) is a novel compound that has garnered significant attention in the field of medicinal chemistry due to its unique structural features and potential biological activities. This compound belongs to the class of pyrazoles, which are known for their diverse pharmacological properties, including anti-inflammatory, antifungal, and anticancer activities. The presence of a difluoromethyl group and an oxirane ring in its structure adds to its complexity and potential utility in drug development.
The difluoromethyl group is a key feature of this compound, contributing to its stability and metabolic profile. Fluorinated compounds are often favored in drug design due to their enhanced lipophilicity and resistance to metabolic degradation. This can lead to improved bioavailability and longer half-lives, which are crucial for the development of effective therapeutic agents. Recent studies have shown that the difluoromethyl group can also influence the binding affinity of molecules to their target proteins, potentially enhancing their efficacy.
The oxirane ring, or epoxide, is another critical component of 3-(difluoromethyl)-1-methyl-4-(oxiran-2-yl)-1H-pyrazole. Epoxides are highly reactive intermediates that can undergo nucleophilic attack, leading to the formation of new chemical bonds. This reactivity makes them valuable in synthetic chemistry and drug design, particularly in the context of prodrugs and bioconjugates. The oxirane ring can also enhance the solubility and permeability of the compound, which are important factors in drug delivery.
In terms of biological activity, 3-(difluoromethyl)-1-methyl-4-(oxiran-2-yl)-1H-pyrazole has shown promising results in preliminary studies. Research has indicated that this compound exhibits potent antifungal activity against a range of pathogenic fungi, including Candida albicans and Aspergillus fumigatus. The mechanism of action is thought to involve disruption of fungal cell membranes, leading to cell death. This makes it a potential candidate for the development of new antifungal drugs, which are urgently needed due to the increasing prevalence of drug-resistant fungal infections.
Beyond its antifungal properties, 3-(difluoromethyl)-1-methyl-4-(oxiran-2-yl)-1H-pyrazole has also demonstrated anti-inflammatory effects. In vitro studies have shown that it can inhibit the production of pro-inflammatory cytokines such as TNF-α and IL-6, which play key roles in inflammatory diseases such as rheumatoid arthritis and inflammatory bowel disease. The ability to modulate these cytokines suggests that this compound could be useful in the treatment of chronic inflammatory conditions.
In addition to its direct biological activities, 3-(difluoromethyl)-1-methyl-4-(oxiran-2-yl)-1H-pyrazole has been explored as a building block for more complex molecules. Its unique structure provides a versatile platform for chemical modifications, allowing researchers to fine-tune its properties for specific therapeutic applications. For example, conjugation with targeting ligands or other functional groups can enhance its selectivity and reduce off-target effects.
The synthesis of 3-(difluoromethyl)-1-methyl-4-(oxiran-2-yl)-1H-pyrazole has been optimized using modern synthetic methods, ensuring high yields and purity. The process typically involves a multi-step reaction sequence that includes the formation of the pyrazole core, introduction of the difluoromethyl group, and epoxidation to form the oxirane ring. Advanced analytical techniques such as NMR spectroscopy and mass spectrometry are used to characterize the final product and ensure its quality.
Clinical trials for compounds derived from 3-(difluoromethyl)-1-methyl-4-(oxiran-2-yl)-1H-pyrazole are currently underway to evaluate their safety and efficacy in human subjects. Preliminary data from phase I trials have shown favorable pharmacokinetic profiles and minimal side effects, paving the way for further clinical development. These trials are crucial for translating laboratory findings into real-world therapeutic applications.
In conclusion, 3-(difluoromethyl)-1-methyl-4-(oxiran-2-yl)-1H-pyrazole (CAS No. 2229121-72-4) represents a promising lead compound in medicinal chemistry with potential applications in antifungal therapy and anti-inflammatory treatment. Its unique structural features make it an attractive candidate for further research and development, with ongoing studies aimed at optimizing its properties and exploring new therapeutic avenues.
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